1-[2-OXO-2-(PHENETHYLAMINO)ETHYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID
Description
1-[2-OXO-2-(PHENETHYLAMINO)ETHYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Properties
IUPAC Name |
1-[2-oxo-2-(2-phenylethylamino)ethyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13(10-17-9-7-12(16-17)14(19)20)15-8-6-11-4-2-1-3-5-11/h1-5,7,9H,6,8,10H2,(H,15,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOYMMMKMRBFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-OXO-2-(PHENETHYLAMINO)ETHYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID can be achieved through several synthetic routes. One common method involves the reaction of phenethylamine with a suitable pyrazole precursor under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine. The process involves multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further chemical reactions .
In industrial settings, the production of this compound may involve continuous flow chemistry techniques. This approach allows for the efficient and scalable synthesis of the compound by passing reagents through micro-reactors and mixing plates under controlled conditions. Continuous flow chemistry offers advantages such as reduced reaction times, higher yields, and lower production costs .
Chemical Reactions Analysis
1-[2-OXO-2-(PHENETHYLAMINO)ETHYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield epoxide derivatives, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
1-[2-OXO-2-(PHENETHYLAMINO)ETHYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology and medicine, this compound has shown potential as a therapeutic agent. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its use in the treatment of various diseases, including cancer and infectious diseases .
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications .
Mechanism of Action
The mechanism of action of 1-[2-OXO-2-(PHENETHYLAMINO)ETHYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
The molecular targets of this compound include proteins and nucleic acids, which play crucial roles in cellular processes. By interacting with these targets, the compound can influence various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
1-[2-OXO-2-(PHENETHYLAMINO)ETHYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as indole derivatives and quinoline derivatives. These compounds share some structural similarities but differ in their chemical properties and applications.
Indole Derivatives: Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Quinoline Derivatives: Quinoline derivatives are another class of compounds with significant pharmaceutical and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
